Thioether vs. Sulfone: 32.0 Da Molecular Weight and Polarity Differential That Alters Solubility and Dosing
When benchmarked against its closest available analog—Methyl 3-amino-4-((2-(methoxycarbonyl)phenyl)sulfonyl)benzoate (CAS 2244213-86-1)—the title compound exhibits a molecular weight reduction of 32.04 g·mol⁻¹, a computed LogP approximately 1.2 log units higher, and a polar surface area (PSA) approximately 20 Ų smaller . These differences arise solely from the replacement of the electron‑withdrawing sulfone bridge (S(VI)) with a thioether bridge (S(II)), which eliminates two heavy oxygen atoms and reduces hydrogen‑bond acceptor count. The net effect is a combined shift toward more favorable oral absorption parameter space: the thioether form occupies a more compliant region of the Lipinski rule‑of‑five landscape, offering procurement value for programs prioritizing CNS penetration or oral bioavailability [1].
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW = 317.36 g·mol⁻¹; LogP = 3.5744; PSA = 103.92 Ų |
| Comparator Or Baseline | Methyl 3-amino-4-((2-(methoxycarbonyl)phenyl)sulfonyl)benzoate (CAS 2244213-86-1): MW = 349.4 g·mol⁻¹; LogP estimated ≈ 2.4 (via ChemDraw prediction); PSA ≈ 125 Ų (estimated) |
| Quantified Difference | ΔMW = −32.04 g·mol⁻¹; ΔLogP ≈ +1.2; ΔPSA ≈ −21 Ų |
| Conditions | In silico property calculations from ChemSrc deposited data; LogP and PSA for comparator are based on standard fragment‑based prediction algorithms due to absence of experimentally determined values. |
Why This Matters
A lower molecular weight and higher LogP can translate into improved passive membrane permeability, a critical factor for intracellular target engagement; this makes the thioether intermediate a strategically superior choice for CNS‑oriented and intracellular kinase inhibitor programs.
- [1] Lipinski, C.A. et al. (2001) Advanced Drug Delivery Reviews, 46(1–3), 3–26. (Background rule‑of‑five framework; not a direct comparator study). View Source
